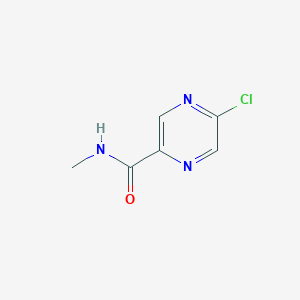

5-chloro-N-methylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-10-5(7)3-9-4/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMQCCYEWVSVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049025-94-6 | |

| Record name | 5-chloro-N-methylpyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro N Methylpyrazine 2 Carboxamide and Analogues

General Synthetic Pathways to Pyrazine-2-carboxamide Derivatives

The fundamental approach to synthesizing pyrazine-2-carboxamide derivatives typically involves the coupling of a pyrazine-2-carboxylic acid derivative with an appropriate amine. A common and effective strategy is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide bond.

A prevalent synthetic route starts with a substituted pyrazine-2-carboxylic acid. This starting material is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene (B28343) or dichloromethane (B109758) (DCM). This step converts the carboxylic acid group into the corresponding pyrazine-2-carbonyl chloride. researchgate.netresearchgate.net The resulting acyl chloride is a highly reactive intermediate that is typically used immediately in the next step without extensive purification. researchgate.net The crude acyl chloride, dissolved in a suitable dry solvent like acetone (B3395972) or dichloromethane, is then added to a solution containing the desired amine (e.g., methylamine (B109427) for the target compound) and a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct generated during the reaction. researchgate.netchemicalbook.com After the reaction is complete, the product is typically isolated by pouring the reaction mixture into water, which precipitates the crude amide. Further purification is then achieved through recrystallization from an appropriate solvent system, such as aqueous ethanol. chemicalbook.com

An alternative pathway involves the amidation of pyrazine-2-carboxylic acid esters. For instance, methyl 5-chloropyrazine-2-carboxylate can be hydrolyzed to 5-chloropyrazine-2-carboxylic acid using a base like lithium hydroxide (B78521) (LiOH) in water, which can then be converted to the amide. jocpr.com Direct amidation of the ester with an amine, sometimes catalyzed, presents another viable, more atom-economical route.

Regioselective Chlorination and Amidation Strategies for Pyrazine (B50134) Cores

Achieving the desired 5-chloro substitution on the pyrazine ring is a critical aspect of the synthesis. The regioselectivity of chlorination can be directed by the existing functional groups on the pyrazine ring. A particularly efficient method for producing 5-chloropyrazine-2-carboxamides starts from 5-hydroxypyrazine-2-carboxylic acid. nih.gov In this process, treatment with a reagent like thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) accomplishes two transformations in a single step. nih.gov It not only converts the carboxylic acid to the acyl chloride but also substitutes the hydroxyl group at the 5-position with a chlorine atom. This dual-action, regioselective process is highly advantageous for creating the 5-chloropyrazine-2-carbonyl chloride intermediate. nih.gov

Once the 5-chloropyrazine-2-carbonyl chloride intermediate is formed, the subsequent amidation is a straightforward nucleophilic acyl substitution. The reaction with a primary amine, such as methylamine, proceeds selectively at the carbonyl carbon of the acyl chloride. The chlorine atom on the pyrazine ring is generally unreactive under these conditions, ensuring that the amidation occurs exclusively at the desired position to form the N-methylcarboxamide moiety without disturbing the ring's halogen substituent.

The general reaction scheme can be summarized as follows: Step 1: Chlorination and Acyl Chloride Formation

5-hydroxypyrazine-2-carboxylic acid + SOCl₂ → 5-chloropyrazine-2-carbonyl chloride nih.gov

Step 2: Amidation

5-chloropyrazine-2-carbonyl chloride + CH₃NH₂ → 5-chloro-N-methylpyrazine-2-carboxamide + HCl

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

For example, in the synthesis of N-substituted aminopyrazine-2-carboxamides from their chloro-precursors, microwave heating has been shown to provide higher yields and better chemical conversions. The conditions typically involve heating the reactants in a sealed vessel with a suitable solvent (e.g., methanol) and a base at elevated temperatures (e.g., 160°C). csfarmacie.cz This methodology is particularly useful for rapidly generating libraries of analogues for screening purposes and aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Aminodehalogenation Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 24 hours | 30 minutes |

| Typical Yield | Moderate to Good | Good to Excellent |

| Temperature | Reflux Temperature of Solvent | 140-160 °C (in sealed vessel) |

| Advantages | Simple setup | Drastically reduced time, often higher yields |

This table provides a generalized comparison based on literature for analogous reactions. csfarmacie.cz

Derivatization Approaches for Structural Diversification

To explore the chemical space around this compound, various derivatization strategies can be employed. These modifications can be made at the carboxamide nitrogen or on the pyrazine ring itself.

N-Substitution on the Carboxamide Moiety

The most direct method for diversification is to vary the amine used in the amidation step. Instead of methylamine, a wide array of primary and secondary amines can be reacted with the 5-chloropyrazine-2-carbonyl chloride intermediate. This allows for the introduction of different alkyl, aryl, and heterocyclic groups at the N-position of the carboxamide.

Table 2: Examples of N-Substituted 5-Chloropyrazine-2-carboxamide Analogues

| Amine Reactant | Resulting N-Substituent | Reference for Analogue Type |

| Aniline | -phenyl | nih.gov |

| Benzylamine | -benzyl | researchgate.net |

| Substituted Anilines | -substituted phenyl | researchgate.netnih.gov |

| Alkylamines (e.g., ethylamine, propylamine) | -ethyl, -propyl, etc. | researchgate.net |

This approach has been used to synthesize large series of compounds, such as the thirty 5-chloro-N-phenylpyrazine-2-carboxamides prepared for antimycobacterial activity screening. nih.gov

Functionalization of the Pyrazine Ring System

The chlorine atom at the 5-position of the pyrazine ring serves as a versatile handle for further functionalization through cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes the chloro-substituent susceptible to nucleophilic aromatic substitution or participation in transition metal-catalyzed reactions.

Common cross-coupling reactions applicable to chloropyrazines include:

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst to form new carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups.

Negishi Coupling: Coupling with organozinc reagents, also catalyzed by palladium or nickel, to introduce alkyl or aryl substituents.

Aminodehalogenation: As mentioned, the chlorine can be displaced by an amine, often under thermal or microwave conditions, to introduce a new amino substituent at the 5-position. csfarmacie.cz

These advanced synthetic methods allow for the creation of a diverse library of pyrazine derivatives with modifications at multiple positions, enabling detailed investigation into their chemical and biological properties.

Structure Activity Relationship Sar Studies of Pyrazine 2 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

Modifications of the substituents on the pyrazine (B50134) ring and the amide nitrogen have a profound impact on the biological activity of pyrazine-2-carboxamide derivatives. The presence of a chlorine atom at the C5 position of the pyrazine ring, as seen in 5-chloro-N-methylpyrazine-2-carboxamide, is a key feature that has been explored in the development of antimycobacterial agents.

Research into a series of 5-chloro-N-phenylpyrazine-2-carboxamides has demonstrated that the phenyl ring can tolerate a wide variety of substituents while maintaining significant in vitro activity against Mycobacterium tuberculosis. nih.gov For instance, derivatives with hydroxyl groups, particularly when combined with other hydrophilic substituents, have been shown to decrease in vitro cytotoxicity, a desirable property for potential therapeutic agents. nih.gov Specifically, the compound 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid maintained good antimycobacterial activity while being rated as non-toxic in two in vitro cell line models. nih.gov

The nature of the substituent on the amide nitrogen is also a critical determinant of activity. Studies on various N-substituted 5-chloropyrazine-2-carboxamides have revealed that modifications at this position can significantly modulate biological effects. mdpi.com For example, in a series of N-benzylpyrazine-2-carboxamides, the presence and position of substituents on the benzyl (B1604629) group were found to influence antimycobacterial efficacy. mdpi.com

Furthermore, the introduction of a tert-butyl group at the C5 position, in conjunction with a chlorine atom at C6, has been shown to result in high lipophilicity and potent antituberculotic activity in certain derivatives. nih.gov The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, for instance, exhibited the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis among a series of tested compounds. nih.gov

The following table summarizes the antimycobacterial activity of selected 5-chloro-N-phenylpyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv.

| Compound | Substituent (R) on Phenyl Ring | MIC (µg/mL) |

| 1 | H | 6.25 |

| 2 | 2-OH | 3.13 |

| 3 | 3-OH | 1.56 |

| 4 | 4-OH | 3.13 |

| 5 | 2-Cl | 6.25 |

| 6 | 3-Cl | 3.13 |

| 7 | 4-Cl | 6.25 |

| 8 | 5-Cl-2-OH | 1.56 |

| 9 | 4-COOH-2-OH | 3.13 |

Analysis of Positional Isomerism on Pharmacological Profiles

Positional isomerism plays a significant role in determining the pharmacological profiles of pyrazine-2-carboxamide derivatives. The specific placement of substituents on both the pyrazine and the N-phenyl rings can lead to substantial differences in biological activity.

For instance, in the case of substituted N-phenylpyrazine-2-carboxamides, the position of a given substituent on the phenyl ring can greatly influence the compound's efficacy. The inhibitory efficiency of certain alkoxy-substituted phenylcarbamic acid esters, a related class of compounds, has been shown to depend on the position of the alkoxy substituent on the aromatic ring. nih.gov This highlights the importance of the spatial arrangement of functional groups for effective interaction with biological targets.

Within the pyrazine ring itself, the location of substituents is critical. The parent compound, pyrazinamide (B1679903), is a cornerstone of tuberculosis treatment, and its activity is dependent on the unsubstituted pyrazine ring being converted to pyrazinoic acid. nih.gov The introduction of substituents, such as the 5-chloro group, alters the electronic properties of the ring and can lead to different mechanisms of action or target engagement. 5-Chloropyrazinamide, for example, is an inhibitor of mycobacterial fatty acid synthase I and exhibits a broader spectrum of antimycobacterial activity in vitro compared to pyrazinamide. nih.gov

The relative positions of multiple substituents can also have a synergistic or antagonistic effect on activity. In a study of substituted amides of pyrazine-2-carboxylic acids, the combination of a tert-butyl group at C5 and a chlorine atom at C6 resulted in compounds with high lipophilicity and notable biological activity. nih.govmdpi.com This suggests that the interplay between substituents at different positions is a key factor in optimizing the pharmacological profile.

Correlation of Molecular Descriptors with Activity

The biological activity of pyrazine-2-carboxamide derivatives is often correlated with various molecular descriptors, such as lipophilicity and electronic properties. These quantitative structure-activity relationship (QSAR) studies are instrumental in understanding the underlying physicochemical determinants of pharmacological action and in guiding the design of more potent analogues.

Lipophilicity, often expressed as log P, is a frequently studied molecular descriptor. A quasi-parabolic relationship has been observed between the photosynthesis inhibitory activity and the log P of a series of substituted amides of pyrazine-2-carboxylic acids. nih.govresearchgate.net This indicates that there is an optimal range of lipophilicity for this particular biological effect. Similarly, for certain series of pyrazinecarboxamides, the biological activity has shown a linear increase with increasing lipophilicity. mdpi.com However, in other cases, a significant decrease in activity was observed for highly lipophilic compounds, suggesting that excessive lipophilicity can be detrimental. mdpi.com

Electronic properties also play a crucial role. QSAR studies employing Density Functional Theory (DFT) have been used to compute molecular surface electrostatic potentials and other quantum chemical descriptors for substituted amides of pyrazine-2-carboxylic acids. nih.gov These studies have found statistically significant correlations between descriptors such as the average of positive electrostatic potential on the surface (Vs+), the average of V(r) over the surface (Vs), and the Lowest Unoccupied Molecular Orbital (LUMO) energy with the cytotoxic activity of these compounds. nih.gov Halogen substitution, for instance, has been shown to result in a decrease in the electrophilicity index of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. chemrxiv.org

The following table presents the calculated lipophilicity (log P) and photosynthesis inhibitory activity (pIC50) for a selection of substituted pyrazine-2-carboxamides.

| Compound | Substituent | log P | pIC50 (Photosynthesis Inhibition) |

| 2a | 2-methylphenyl | 3.65 | 4.97 |

| 2d | 3-methylphenyl | 3.65 | 5.25 |

| 2m | 3,5-bis(trifluoromethyl)phenyl | 5.92 | 6.59 |

| 2o | 3,5-bis(trifluoromethyl)phenyl (with 5-tert-butyl-6-chloro) | 6.85 | - |

Elucidation of Key Pharmacophoric Elements for Target Engagement

The identification of key pharmacophoric elements is essential for understanding how pyrazine-2-carboxamide derivatives interact with their biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For pyrazine-2-carboxamide derivatives, the pyrazine ring itself is a fundamental pharmacophoric element. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for target binding. nih.gov The carboxamide linkage (–NHCO–) is another critical feature, as it can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). nih.gov This group's planarity and ability to form strong intermolecular interactions are often vital for binding to target proteins. researchgate.net

In the context of antimycobacterial activity, the 5-chloro substituent appears to be a key element for the inhibition of fatty acid synthase I (FAS I). nih.gov This suggests that the chlorine atom may be involved in specific interactions within the active site of the enzyme or may modulate the electronic properties of the pyrazine ring to enhance binding.

Computational modeling and docking studies have been employed to further elucidate the key pharmacophoric features. For instance, in the development of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors, computational modeling was used to understand the structure-activity relationship and guide the optimization of the lead compound. nih.gov Similarly, docking studies of halogen-substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have helped to investigate its inhibitory activity against the anti-inflammatory receptor transient receptor potential cation channel. chemrxiv.org These studies help to visualize the binding modes and identify the crucial interactions between the ligand and the target protein, thereby refining the pharmacophore model.

Preclinical Biological Evaluation of 5 Chloro N Methylpyrazine 2 Carboxamide Analogues

Antimycobacterial Activity Investigations

Analogues of 5-chloro-N-methylpyrazine-2-carboxamide have demonstrated a noteworthy spectrum of antimycobacterial activity. The primary focus of these investigations has been on their efficacy against both typical and atypical mycobacterial species, which are responsible for a range of human diseases.

Activity against Mycobacterium tuberculosis Strains

A significant number of studies have centered on the in vitro activity of these analogues against Mycobacterium tuberculosis, the causative agent of tuberculosis. The H37Rv strain, a standard laboratory strain, has been extensively used in these evaluations. A series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are closely related analogues, exhibited promising activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) generally falling within the range of 1.56 to 6.25 µg/mL. nih.govnih.gov For instance, the compound 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to have a MIC of 1.56 µg/mL against this strain. nih.govnih.gov Another related compound, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, also showed good activity with a MIC of 3.13 µg/mL. nih.govnih.gov Furthermore, substitution of the chlorine atom at the 5-position with various alkylamino groups in N-phenylpyrazine-2-carboxamides resulted in compounds with similar or even enhanced activity against M. tuberculosis H37Rv, with MICs ranging from 2.5 to 12.2 µM.

In a different series of pyrazinecarboxamide derivatives, 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid demonstrated high activity, with 54-72% inhibition of Mycobacterium tuberculosis H37Rv. mdpi.com Additionally, certain 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, showed activity against M. tuberculosis H37Rv equivalent to the standard drug pyrazinamide (B1679903), with MIC values ranging from 6 to 42 µM. mdpi.com The most potent of these was 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, with a MIC of 6 µM. mdpi.com

Table 1: Antimycobacterial Activity of 5-chloro-N-phenylpyrazine-2-carboxamide Analogues against Mycobacterium tuberculosis H37Rv

| Compound | MIC (µg/mL) |

|---|---|

| 5-chloro-N-phenylpyrazine-2-carboxamides (general range) | 1.56 - 6.25 |

| 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 |

| 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 |

Efficacy against Atypical Mycobacterial Species

The evaluation of this compound analogues has extended to atypical mycobacteria, which can cause infections in immunocompromised individuals. Key species tested include Mycobacterium kansasii and Mycobacterium avium. The compound 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit M. kansasii and two strains of M. avium at a MIC of 12.5 µg/mL. nih.govnih.gov

In a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, derivatives from 5-butylamino to 5-heptylamino demonstrated activity against M. kansasii that was comparable to their activity against M. tuberculosis. One derivative, 3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide, showed activity against Mycobacterium kansasii with a MIC of 25 µg/mL. mdpi.com However, a separate study on a series of 5-amino-N-phenylpyrazine-2-carboxamides found no efficacy against M. kansasii or M. avium up to a concentration of 100 µg/mL. csfarmacie.cz

Table 2: Efficacy of 5-chloro-N-phenylpyrazine-2-carboxamide Analogues against Atypical Mycobacteria

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 |

| 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. avium | 12.5 |

| 3-[(4-(trifluoromethyl)benzyl)amino]pyrazine-2-carboxamide | M. kansasii | 25 |

Antibacterial Spectrum of Activity Studies

Beyond their antimycobacterial properties, these analogues have been screened for a broader antibacterial spectrum, encompassing both Gram-positive and Gram-negative bacteria.

Evaluation against Gram-Positive Bacterial Strains

Investigations into the activity against Gram-positive bacteria have included strains such as Staphylococcus aureus and Enterococcus faecalis. In a study of 3-benzylaminopyrazine-2-carboxamides, two compounds showed activity against Staphylococcus aureus with a mean MIC of 31.25 µM. mdpi.com Another study identified 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide as having moderate activity against Staphylococcus aureus with a MIC of 62.5 µM. csfarmacie.cz Additionally, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be the most active against Staphylococcus aureus and Staphylococcus epidermidis with MICs of 7.81 µM and 15.62 µM, respectively.

Assessment against Gram-Negative Bacterial Strains

The evaluation against Gram-negative bacteria has been more limited. Notably, four of fifteen synthesized 3-benzylaminopyrazine-2-carboxamides demonstrated moderate to low activity against Enterococcus faecalis, with MIC values ranging between 62.5 µM and 125 µM. mdpi.com However, it is important to clarify that Enterococcus faecalis is a Gram-positive bacterium. A broader screening of substituted N-benzylpyrazine-2-carboxamides found that none of the studied compounds exhibited any activity against the tested bacterial strains, which likely included Gram-negative organisms. mdpi.com

Table 3: Antibacterial Activity of Pyrazinecarboxamide Analogues against Gram-Positive Bacteria

| Compound | Organism | MIC (µM) |

|---|---|---|

| 3-benzylaminopyrazine-2-carboxamides (2 compounds) | Staphylococcus aureus | 31.25 |

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 |

| 3-benzylaminopyrazine-2-carboxamides (4 compounds) | Enterococcus faecalis | 62.5 - 125 |

Antifungal Properties Assessment

The antifungal potential of pyrazinecarboxamide analogues has also been a subject of investigation. In one study, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested, with a MIC of 31.25 µmol·mL⁻¹. mdpi.com Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, also showed notable antifungal activity against Trichophyton mentagrophytes with a MIC of 15.62 µmol/L. mdpi.com However, it is worth noting that in a separate study of 3-benzylaminopyrazine-2-carboxamides, no activity was detected against any of the tested fungal strains. mdpi.com Similarly, a series of 5-amino-N-phenylpyrazine-2-carboxamides also showed no antifungal activity. csfarmacie.cz

Table 4: Antifungal Activity of Pyrazinecarboxamide Analogues

| Compound | Organism | MIC |

|---|---|---|

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 31.25 µmol·mL⁻¹ |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L |

Activity against Fungal Pathogens (e.g., Trichophyton mentagrophytes, Candida species)

Analogues of this compound have demonstrated notable antifungal properties against various fungal pathogens. A study investigating a series of chlorinated N-phenylpyrazine-2-carboxamides found that these compounds exhibited varying degrees of efficacy. nih.gov

Specifically, against the dermatophyte Trichophyton mentagrophytes, which is a common cause of skin, hair, and nail infections in humans and animals, certain analogues showed significant inhibitory activity. One of the most potent compounds identified in a study was 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which displayed a minimum inhibitory concentration (MIC) of 62.5 μmol/L. nih.gov

In addition to activity against filamentous fungi, pyrazine (B50134) carboxamide derivatives have also been evaluated for their efficacy against opportunistic yeast-like fungi, such as Candida albicans. Research on a series of pyrazine carboxamide derivatives revealed that some compounds exhibited antifungal activity comparable to the standard drug fluconazole (B54011) against C. albicans.

While direct studies on this compound are limited, the activity of its analogues suggests that the pyrazine carboxamide scaffold is a promising starting point for the development of novel antifungal agents.

Herbicide Activity and Photosynthetic Electron Transport Inhibition

Several studies have explored the herbicidal potential of this compound analogues, linking this activity to the inhibition of photosynthetic electron transport (PET). A series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit PET in spinach chloroplasts. nih.gov

The results indicated that the substitution pattern on both the pyrazine and phenyl rings played a crucial role in the inhibitory activity. One of the most effective compounds in this series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, which exhibited an IC50 value of 43.0 μmol/L for PET inhibition. nih.gov This suggests that these compounds can interfere with the normal functioning of photosystem II, a key component of the photosynthetic machinery in plants.

The herbicidal activity of these compounds is believed to stem from their ability to disrupt the electron flow in the photosynthetic process, ultimately leading to the death of the plant. The structure-activity relationship studies in this area have highlighted the importance of specific substituents in enhancing the photosynthesis-inhibiting properties of these pyrazine carboxamide derivatives.

Antineoplastic and Antiproliferative Activity in Cell-Based Models

The antineoplastic and antiproliferative potential of this compound analogues has been investigated in various cancer cell lines. A study on a series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides demonstrated that these compounds possess in vitro cytotoxic effects. nih.gov

The antiproliferative activity was found to be dependent on the substituents on the phenyl ring of the molecule. For instance, some derivatives showed notable activity against a panel of human cancer cell lines. The research indicated that the presence of hydroxyl substituents on the phenyl ring could decrease the in vitro cytotoxicity of these compounds. nih.gov

One particular analogue, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, was highlighted for its preserved antimycobacterial activity and was rated as non-toxic in two in vitro models using Chinese hamster ovary and renal cell adenocarcinoma cell lines. nih.gov This suggests a degree of selectivity in the cytotoxic profile of these compounds. Further research into the specific mechanisms of action is necessary to fully elucidate their potential as antineoplastic agents.

Neuropharmacological Modulation Studies

To date, there is a notable lack of published research specifically investigating the neuropharmacological modulation properties of this compound and its close analogues. A comprehensive search of scientific literature did not yield studies detailing the activity of these specific compounds on central nervous system targets.

Consistent with the general lack of neuropharmacological data, no studies were identified that specifically examined the interaction of this compound analogues with NMDA receptor subunits. The current body of scientific literature does not provide evidence for or against the binding or modulation of NMDA receptors by this particular class of compounds. Therefore, the potential for these analogues to act as modulators of the NMDA receptor remains an open area for future investigation.

In Vitro Selectivity and Cytotoxicity Assessment in Research Models

The in vitro selectivity and cytotoxicity of this compound analogues have been assessed in various research models, primarily in the context of their antimycobacterial and antineoplastic activities. A study on 5-chloro-N-phenylpyrazine-2-carboxamides evaluated their cytotoxicity against Chinese hamster ovary (CHO) and renal cell adenocarcinoma cell lines. nih.gov

The results from these assessments provide insights into the therapeutic index of these compounds. For example, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid was found to be non-toxic in these cell lines, with selectivity index (SI) values of 47 and 35, respectively. nih.gov The selectivity index is a measure of the differential activity of a compound against a target (e.g., a pathogen or cancer cell) versus a non-target cell, with higher values indicating greater selectivity.

The study also noted that the introduction of hydroxyl substituents tended to decrease the in vitro cytotoxicity of the compounds. nih.gov This information is valuable for guiding the design of future analogues with improved safety profiles. The following table summarizes the cytotoxicity data for a selection of 5-chloro-N-phenylpyrazine-2-carboxamide analogues.

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Chinese hamster ovary | >147 | 47 |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | Renal cell adenocarcinoma | >110 | 35 |

Mechanistic Investigations of Biological Actions of Pyrazine 2 Carboxamide Derivatives

Identification and Validation of Molecular Targets

The primary molecular target identified for the broader class of 5-chloropyrazinamide compounds is the mycobacterial Fatty Acid Synthase I (FASI) system. nih.govnih.gov This enzyme is critical for the biosynthesis of long-chain fatty acids, which are essential precursors for mycolic acids, the hallmark components of the mycobacterial cell wall. researchgate.net

The validation of FASI as a target was established through several key observations. Studies demonstrated that overexpression of the fas1 gene, which encodes for FASI, in Mycobacterium smegmatis conferred resistance to the analog 5-chloropyrazinamide (5-Cl-PZA). nih.govnih.gov This indicates that the enzyme is a direct or primary target of the compound's inhibitory action. Further validation came from in-vitro assays using purified FASI from a recombinant strain of M. smegmatis, which showed direct inhibition by pyrazinamide (B1679903) analogs. clinpgx.org These findings collectively confirm that FASI is a key molecular target whose inhibition leads to the disruption of vital cellular processes in mycobacteria. nih.gov

Characterization of Enzyme Inhibition Mechanisms

The analog 5-chloropyrazinamide (5-Cl-PZA) has been shown to be a potent inhibitor of mycobacterial FASI. clinpgx.org Investigations into its mechanism revealed that 5-Cl-PZA acts as a competitive inhibitor of the FASI enzyme. clinpgx.org This inhibition is both concentration-dependent and structure-dependent, with substitutions at the 5-position of the pyrazine (B50134) ring significantly influencing inhibitory activity. clinpgx.org

The inhibitory effect of 5-Cl-PZA on FASI is markedly more potent than that of its parent compound, pyrazinamide (PZA). nih.govclinpgx.org The inhibition constants (Ki) derived from spectrophotometric assays, which monitor NADPH oxidation, quantify this difference in potency. clinpgx.org

Table 1: Comparative Inhibition of Mycobacterial FASI

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| 5-Chloropyrazinamide (5-Cl-PZA) | 55 to 59 µM | Competitive |

| Pyrazinamide (PZA) | 2,567 to 2,627 µM | Competitive |

Data sourced from spectrophotometric assays of purified Mycobacterium tuberculosis FASI. clinpgx.org

These results, validated by radiolabeled fatty acid synthesis assays, confirm that the chloro-substitution at the 5-position enhances the compound's ability to inhibit FASI, thereby blocking the biosynthesis of C16 to C24/C26 fatty acids from acetyl-CoA. nih.govclinpgx.org

Enoyl-acyl carrier protein reductase (InhA) is another crucial enzyme in the mycobacterial type II fatty acid synthase (FASII) pathway, responsible for elongating fatty acids used in mycolic acid synthesis. nih.govuniprot.org It is the primary target for the frontline anti-tuberculosis drug isoniazid. nih.gov Inhibitors that target InhA directly are of significant interest as they may be effective against isoniazid-resistant strains of M. tuberculosis, where resistance often stems from mutations in the activating enzyme KatG, not in InhA itself. nih.gov

However, current research literature does not provide specific data on the direct binding or inhibition of InhA by 5-chloro-N-methylpyrazine-2-carboxamide or its close analog, 5-chloropyrazinamide. While various other inhibitor scaffolds for InhA have been explored, including diaryl ethers, pyrazoles, and arylamides, pyrazine-2-carboxamide derivatives are not prominently featured among them in the context of direct InhA inhibition. nih.govresearchgate.net

Exploration of Metabolic Pathway Disruptions in Microorganisms

The inhibition of the FASI enzyme by 5-chloropyrazinamide derivatives leads to a significant disruption of a critical metabolic pathway in mycobacteria: the biosynthesis of mycolic acids. nih.govresearchgate.net Mycolic acids are very long-chain fatty acids that form the major component of the outer layer of the mycobacterial cell wall, providing a unique and impermeable barrier. researchgate.net

By inhibiting FASI, the de novo synthesis of C16 to C26 fatty acids is blocked. nih.gov These fatty acids serve as essential precursors for the FASII system, which further elongates them to produce the final mycolic acids. researchgate.net Therefore, the primary metabolic disruption caused by these compounds is the halt in the production of these crucial cell wall components. This disruption compromises the structural integrity of the cell wall, leading to bacterial cell death. This mechanism explains the broad-spectrum antimycobacterial activity observed for compounds like 5-Cl-PZA against various mycobacterial species, including those naturally resistant to pyrazinamide. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 5-chloro-N-methylpyrazine-2-carboxamide. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For analogous compounds like 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, DFT calculations have been employed to determine these parameters, offering insights that can be extrapolated to the N-methyl derivative. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the stability arising from hyperconjugative interactions. For the pyrazine (B50134) carboxamide scaffold, NBO analysis can reveal the nature of the bonding and the delocalization of electron density within the molecule.

The molecular electrostatic potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyrazine derivatives, the electronegative nitrogen and oxygen atoms typically represent regions of negative potential, attractive to electrophiles, while hydrogen atoms bonded to nitrogen are often sites of positive potential. uantwerpen.be

Table 1: Representative Quantum Chemical Descriptors for a Related Pyrazine Carboxamide

| Descriptor | Value | Significance |

| HOMO Energy | Indicates electron-donating capability | |

| LUMO Energy | Indicates electron-accepting capability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Dipole Moment | Measures the overall polarity of the molecule |

Note: Specific values for this compound are not publicly available and would require dedicated DFT calculations. The table structure is provided for illustrative purposes based on typical outputs for similar molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential mechanism of action of compounds like this compound, particularly in the context of drug discovery. Pyrazine carboxamide derivatives have been extensively studied as potential antitubercular agents, with a common target being the mycobacterial enoyl-acyl carrier protein reductase (InhA). mdpi.com

Docking simulations of pyrazine carboxamides into the active site of InhA have revealed key interactions. The carboxamide group is often crucial for forming hydrogen bonds with amino acid residues like Tyr158 and the NAD+ cofactor. The pyrazine ring can engage in π-π stacking or other non-covalent interactions within the binding pocket. The substituents on the pyrazine ring and the amide nitrogen influence the binding affinity and specificity by occupying different sub-pockets of the active site. mdpi.com

For this compound, a hypothetical docking study would place the molecule in the InhA active site to evaluate its binding energy and interaction profile. The 5-chloro substituent would be expected to occupy a specific region of the binding pocket, potentially interacting with hydrophobic residues. The N-methyl group would similarly be positioned to optimize its interactions within the active site. The results of such simulations are typically summarized in a table detailing the binding energies and the interacting residues.

Table 2: Illustrative Molecular Docking Results of a Pyrazine Carboxamide with InhA

| Parameter | Value | Details |

| Binding Energy (kcal/mol) | -7.5 to -9.0 | Predicted affinity of the ligand for the target |

| Interacting Residues | Tyr158, Met199, Phe149 | Key amino acids in the InhA active site |

| Hydrogen Bonds | Amide NH to Tyr158 backbone | Crucial for anchoring the ligand |

| Hydrophobic Interactions | Pyrazine ring with Phe149 | Contribute to binding stability |

Note: This table represents typical data from docking studies of pyrazine carboxamides with InhA and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For classes of compounds like pyrazine carboxamides, QSAR studies are valuable for predicting the activity of untested analogs and for guiding the design of more potent molecules. researchgate.netnih.gov

In a typical QSAR study for antitubercular pyrazine derivatives, a set of synthesized compounds with experimentally determined activities (e.g., Minimum Inhibitory Concentration, MIC) is used. A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model will have good statistical parameters, including a high correlation coefficient (R²) and predictive ability (Q²). Such models can identify the key structural features that are either beneficial or detrimental to the activity. For pyrazine carboxamides, descriptors related to lipophilicity and electronic properties have been shown to be important for their antimycobacterial activity. researchgate.net

Table 3: Example of Descriptors Used in QSAR Models for Antitubercular Agents

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | Dipole Moment | Can affect interactions with polar residues |

| Steric | Molar Refractivity | Relates to the volume and polarizability |

| Hydrophobic | LogP | Influences cell membrane permeability |

| Topological | Wiener Index | Describes molecular branching |

Pharmacophore Elucidation for Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of active pyrazine carboxamide derivatives, a pharmacophore model can be generated based on their common structural features and their alignment in the active site of a target protein. For instance, a pharmacophore model for InhA inhibitors might consist of a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the amide nitrogen), and one or more hydrophobic or aromatic features corresponding to the pyrazine ring and its substituents. thebioscan.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach allows for the discovery of novel chemical scaffolds. This compound can be evaluated against such a pharmacophore to assess its potential as an inhibitor.

Table 4: Common Pharmacophoric Features for Pyrazine Carboxamide Inhibitors

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor | Typically the carbonyl oxygen | Interacts with hydrogen bond donor residues |

| Hydrogen Bond Donor | The amide N-H group | Forms hydrogen bonds with acceptor groups |

| Aromatic Ring | The pyrazine ring | Engages in π-π stacking interactions |

| Hydrophobic Group | Substituents like chloro or methyl | Occupies hydrophobic pockets in the active site |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of ligands and the stability of ligand-protein complexes over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the dynamic behavior that is not captured by static methods like molecular docking.

For this compound, an MD simulation could be performed on its complex with a target protein, such as InhA, to assess the stability of the docked pose. The simulation would be run for a period of nanoseconds, and the trajectory would be analyzed to monitor key parameters. mdpi.com

The Root Mean Square Deviation (RMSD) of the ligand and the protein backbone atoms is calculated to assess the stability of the complex. A stable complex will show a low and converging RMSD value over the simulation time. The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein. Furthermore, the analysis of hydrogen bonds and other interactions over time can reveal the most persistent and important interactions for binding. These simulations can also provide information on the conformational changes that may occur upon ligand binding.

Table 5: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Indication |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions | Stability of the protein-ligand complex |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues | Identifies flexible regions of the protein |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds | Reveals the persistence of key interactions |

| Radius of Gyration | Measures the compactness of the protein structure | Indicates conformational changes |

Advanced Analytical Methodologies in Pyrazine 2 Carboxamide Research

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

For 5-chloro-N-methylpyrazine-2-carboxamide, ¹H NMR spectroscopy is used to identify the number and types of protons present. The pyrazine (B50134) ring protons are expected to appear as distinct singlets in the aromatic region of the spectrum due to their unique electronic environments. The N-methyl protons would also produce a characteristic signal, the chemical shift of which can be influenced by the amide bond's rotational dynamics. In some analogous N-alkyl pyrazine carboxamides, the presence of rotamers (conformational isomers arising from restricted rotation around the amide C-N bond) can lead to the appearance of two distinct sets of signals.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring, the carbonyl carbon of the amide, and the N-methyl carbon provide a complete carbon skeleton map, confirming the compound's core structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally related pyrazine carboxamides.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Pyrazine-H (Position 3) | ~8.7 - 9.0 | Singlet |

| Pyrazine-H (Position 6) | ~8.5 - 8.8 | Singlet |

| Amide-NH | ~8.0 - 8.5 | Broad Singlet |

| N-Methyl (-CH₃) | ~2.8 - 3.1 | Doublet (if coupled to NH) |

| ¹³C NMR | ||

| Pyrazine-C (C=O) | ~160 - 165 | |

| Pyrazine-C (C-Cl) | ~150 - 155 | |

| Pyrazine-C (Position 2) | ~145 - 150 | |

| Pyrazine-C (Position 3) | ~143 - 148 | |

| Pyrazine-C (Position 6) | ~140 - 145 | |

| N-Methyl (-CH₃) | ~25 - 30 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. These methods measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate. The resulting spectrum displays characteristic bands corresponding to specific bond types and vibrational modes.

For this compound, key functional groups produce distinct signals. The amide group is particularly prominent, showing a strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band). The C-Cl bond and the aromatic C-H and C=N bonds of the pyrazine ring also exhibit characteristic absorptions that confirm their presence. In studies of structurally similar compounds like 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, vibrational spectral analysis using FT-IR and FT-Raman has been effectively correlated with theoretical calculations from Density Functional Theory (DFT). researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch (Amide I) | 1650 - 1690 |

| Amide N-H | Bend (Amide II) | 1510 - 1570 |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Three-Dimensional Structural Elucidation

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This powerful technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For pyrazine-2-carboxamide derivatives, X-ray crystallography reveals critical details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. In the crystal structure of a related compound, 5-Methylpyrazine-2-carboxamide, molecules are linked by pairs of N—H···O hydrogen bonds to form inversion dimers. researchgate.net The analysis of this compound would be expected to reveal similar hydrogen-bonding networks involving the amide N-H donor and the carbonyl oxygen or pyrazine nitrogen acceptors. Such studies provide a static snapshot of the molecule's preferred conformation in the solid state.

Table 3: Representative Crystallographic Data for a Related Pyrazine Carboxamide (5-Methylpyrazine-2-carboxamide)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7592 (9) |

| b (Å) | 6.7317 (13) |

| c (Å) | 25.290 (5) |

| β (°) | 93.106 (14) |

| Volume (ų) | 639.0 (2) |

| Key Hydrogen Bond | N—H···O |

Data sourced from a crystallographic study of 5-Methylpyrazine-2-carboxamide. researchgate.net

Chromatographic Methods for Compound Purity and Characterization (e.g., RP-HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a target compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of small organic molecules like pyrazine carboxamides. nih.gov

In RP-HPLC, the compound is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase (typically C18-modified silica). Purity is determined by monitoring the column eluent with a detector, usually UV-Vis, at a wavelength where the compound absorbs strongly. A pure compound should ideally yield a single, sharp peak at a characteristic retention time. The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile) to achieve efficient separation from any impurities or starting materials. nih.gov

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 (Octadecylsilyl), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Gradient elution using a mixture of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm or 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Future Directions and Research Opportunities

Development of Novel Pyrazine-Based Chemical Entities with Enhanced Specificity

The exploration of derivatives of 5-chloro-N-methylpyrazine-2-carboxamide holds significant promise for the development of novel chemical entities with improved pharmacological profiles. Building upon the established synthetic routes for related N-substituted pyrazine-2-carboxamides, future research should focus on systematic structural modifications to enhance target specificity and potency.

One promising avenue involves the exploration of alternative substituents on the pyrazine (B50134) ring. While the 5-chloro substituent is a common feature in many bioactive pyrazine carboxamides, the introduction of other halogens, small alkyl groups, or cyano groups at this position could modulate the electronic and steric properties of the molecule, potentially leading to altered target binding and improved activity.

Furthermore, modifications to the N-methyl group could be systematically investigated. The synthesis of a library of N-alkyl derivatives, ranging from small, linear chains to more complex branched or cyclic structures, would provide valuable structure-activity relationship (SAR) data. This information is crucial for understanding the spatial requirements of the target binding site and for designing molecules with optimal interactions.

| Compound Class | Potential Modifications | Rationale for Exploration |

| 5-Substituted Pyrazine Analogs | Replacement of the 5-chloro group with F, Br, I, CH3, CN | To investigate the influence of electronic and steric effects on biological activity. |

| N-Alkyl Carboxamide Derivatives | Substitution of the N-methyl group with ethyl, propyl, isopropyl, cyclopropyl, etc. | To probe the steric tolerance of the target's binding pocket and optimize hydrophobic interactions. |

Exploration of Undiscovered Therapeutic Applications and Biological Targets

While the broader class of pyrazine carboxamides has been extensively studied for its antimycobacterial effects, the therapeutic potential of this compound likely extends beyond this single application. nih.govnih.gov A crucial future direction is the comprehensive screening of this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

Given the structural similarities to other bioactive heterocyclic compounds, potential areas of investigation include:

Antiviral Activity: Many nitrogen-containing heterocyclic compounds exhibit antiviral properties. Screening against a range of viruses, including both RNA and DNA viruses, could reveal previously unknown activities.

Anticancer Activity: The pyrazine nucleus is a feature of some anticancer agents. Investigating the cytotoxic effects of this compound on various cancer cell lines could identify potential leads for oncological drug discovery.

Enzyme Inhibition: The carboxamide moiety can participate in hydrogen bonding and other interactions with enzyme active sites. Screening against key enzyme families, such as kinases, proteases, and phosphatases, may uncover specific inhibitory activities relevant to various diseases.

Herbicidal and Agrochemical Applications: Research on related N-phenylpyrazine-2-carboxamides has indicated potential as herbicides and abiotic elicitors. mdpi.com Exploring the activity of the N-methyl analog in this area could lead to the development of new agrochemicals.

Integration of High-Throughput Screening with Advanced Computational Design

To accelerate the discovery of novel bioactive derivatives of this compound, the integration of high-throughput screening (HTS) with advanced computational design is essential. This synergistic approach allows for the rapid evaluation of large compound libraries and the rational design of molecules with improved properties.

High-Throughput Screening (HTS): HTS platforms can be employed to screen libraries of this compound analogs against a multitude of biological targets in a time- and cost-effective manner. This will enable the rapid identification of "hit" compounds with desired biological activities, which can then be prioritized for further optimization.

Computational Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be utilized to predict the binding affinity of virtual compounds to specific targets. This allows for the pre-screening of large virtual libraries and the prioritization of candidates for synthesis and biological evaluation. By building computational models based on the SAR data from HTS, researchers can rationally design new derivatives with enhanced potency and selectivity.

| Methodology | Application in Pyrazine Research | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly screen a diverse library of this compound derivatives against various biological targets. | Identification of novel "hit" compounds with promising therapeutic potential in diverse disease areas. |

| Molecular Docking | Predict the binding modes and affinities of virtual pyrazine derivatives to specific protein targets. | Prioritization of compounds for synthesis, leading to a more efficient drug discovery process. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models that correlate the chemical structure of pyrazine derivatives with their biological activity. | Rational design of new analogs with improved potency and selectivity. |

Methodological Advancements in Pyrazine Synthesis and Derivatization

The efficient and versatile synthesis of this compound and its derivatives is fundamental to exploring their therapeutic potential. Future research should focus on developing novel and improved synthetic methodologies that allow for greater structural diversity and ease of production.

Current synthetic strategies for related compounds often involve the conversion of a pyrazine carboxylic acid to its corresponding acid chloride, followed by amidation. nih.govmdpi.com While effective, advancements in coupling chemistries could provide more direct and milder routes to these compounds. For instance, the development of novel catalytic methods for the direct amidation of pyrazine carboxylic acids would be a significant step forward.

Furthermore, the exploration of late-stage functionalization techniques would be highly valuable. The ability to modify the pyrazine ring or the N-methyl group in the final steps of the synthesis would allow for the rapid generation of a diverse range of analogs from a common intermediate, greatly accelerating the SAR studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-N-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling a pyrazinecarboxylic acid derivative with a methylamine source. For example, activation of 5-chloropyrazine-2-carboxylic acid (or its ester) using coupling agents like isobutyl chloroformate or trimethylacetyl chloride in the presence of a base (e.g., di-isopropyl-ethylamine) can facilitate amide bond formation with methylamine . Reaction optimization includes temperature control (−15°C to room temperature), solvent selection (CH₂Cl₂ or 1,2-dichloroethane), and stoichiometric adjustments to improve yields (typically 22–27% in related syntheses) . Purification via column chromatography (CH₂Cl₂/MeOH gradients) is recommended for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Identify rotamers (common in carboxamides) by observing split signals for methyl groups (e.g., δ 2.67–3.58 ppm for N-methyl protons) and aromatic protons (δ 7.37–8.60 ppm for pyrazine rings) .

- IR : Confirm amide bond formation via C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode can detect [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 273.0 for related compounds) .

Advanced Research Questions

Q. How can researchers address contradictory yields in carboxamide synthesis when varying coupling agents or reaction pathways?

- Methodological Answer : Yield discrepancies (e.g., 22% vs. 27% in similar reactions) may arise from differences in reagent reactivity (isobutyl chloroformate vs. trimethylacetyl chloride) or reaction time/temperature . Systematic optimization studies should compare:

- Activation Efficiency : Use computational tools (e.g., DFT calculations) to evaluate the energy profiles of intermediate formations.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates.

- Workup Protocols : Optimize extraction and drying steps to minimize product loss .

Q. What computational strategies are suitable for predicting the bioactivity or binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Pyrazine derivatives often bind via π-π stacking and hydrogen bonding .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters to predict bioactivity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Q. How can researchers design biological assays to evaluate the therapeutic potential of this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays or measure cytotoxicity in cancer cell lines (e.g., MTT assay) .

- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 cell monolayers) to prioritize lead compounds .

- Target Validation : Use CRISPR/Cas9 gene editing or RNA interference to confirm target engagement in disease models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR rotamers) for this compound?

- Methodological Answer : Rotamers observed in ¹H NMR (e.g., δ 2.67 ppm vs. 3.58 ppm for N-methyl groups) result from restricted rotation around the amide bond. To resolve:

- Variable Temperature NMR : Conduct experiments at higher temperatures (e.g., 60°C) to coalesce split signals .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons to distinguish between rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.